molecular formula C19H16O5 B13127777 1,4-Dihydroxy-2-(3-oxopentyl)anthracene-9,10-dione CAS No. 72817-84-6

1,4-Dihydroxy-2-(3-oxopentyl)anthracene-9,10-dione

Cat. No.: B13127777
CAS No.: 72817-84-6
M. Wt: 324.3 g/mol
InChI Key: ARJMJSSUWGQNBJ-UHFFFAOYSA-N
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Description

1,4-Dihydroxy-2-(3-oxopentyl)anthracene-9,10-dione is an anthraquinone derivative. Anthraquinones are a class of naturally occurring compounds known for their vibrant colors and diverse biological activities. This particular compound is characterized by its two hydroxyl groups at positions 1 and 4, and a 3-oxopentyl side chain at position 2 on the anthracene-9,10-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dihydroxy-2-(3-oxopentyl)anthracene-9,10-dione typically involves multi-step organic reactions. One common method involves the Friedel-Crafts acylation of anthracene derivatives followed by oxidation and hydroxylation steps. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and oxidizing agents like potassium permanganate (KMnO4).

Industrial Production Methods

Industrial production of anthraquinone derivatives, including this compound, often employs large-scale oxidation processes. For example, the gas-phase oxidation of anthracene using vanadium pentoxide (V2O5) as a catalyst at high temperatures is a common method . Liquid-phase oxidation methods using solvents like trichlorobenzene and nitric acid are also utilized .

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydroxy-2-(3-oxopentyl)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones.

    Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the anthracene core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1,4-Dihydroxy-2-(3-oxopentyl)anthracene-9,10-dione involves its interaction with cellular proteins and DNA. It can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it inhibits topoisomerase enzymes, which are crucial for DNA unwinding and replication . These interactions lead to the inhibition of cancer cell proliferation and induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dihydroxy-2-(3-oxopentyl)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

72817-84-6

Molecular Formula

C19H16O5

Molecular Weight

324.3 g/mol

IUPAC Name

1,4-dihydroxy-2-(3-oxopentyl)anthracene-9,10-dione

InChI

InChI=1S/C19H16O5/c1-2-11(20)8-7-10-9-14(21)15-16(17(10)22)19(24)13-6-4-3-5-12(13)18(15)23/h3-6,9,21-22H,2,7-8H2,1H3

InChI Key

ARJMJSSUWGQNBJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

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